molecular formula C15H15NO2 B14120861 Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- CAS No. 81494-22-6

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-

Cat. No.: B14120861
CAS No.: 81494-22-6
M. Wt: 241.28 g/mol
InChI Key: XPQHOJFWGJMXHT-UHFFFAOYSA-N
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Description

1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone is an organic compound that features a ketone functional group attached to a phenyl ring, which is further substituted with a methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxyaniline with 3-nitroacetophenone, followed by reduction of the nitro group to an amino group. The final step involves the acetylation of the amino group to form the desired ethanone compound .

Industrial Production Methods: Industrial production of 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be compared with other similar compounds such as:

Uniqueness: The unique combination of the methoxyphenylamino group and the ethanone structure in 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antioxidant and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and findings from various studies.

Chemical Structure and Properties

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- has the molecular formula C16H16N2OC_{16}H_{16}N_2O and features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. The structural characteristics of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

The antioxidant potential of Ethanone derivatives has been extensively studied. Research indicates that compounds containing the 4-methoxyphenyl group exhibit significant radical scavenging activity. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, where several derivatives demonstrated superior efficacy compared to ascorbic acid, a well-known antioxidant.

Table 1: Antioxidant Activity of Ethanone Derivatives

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
3979.621.37 times higher
3678.671.35 times higher
2965.71.26 times higher
Ascorbic Acid58.2Baseline

These results highlight the promising antioxidant properties of Ethanone derivatives, suggesting their potential use in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer effects of Ethanone derivatives have been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was utilized to assess cell viability post-treatment with these compounds.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)Relative Efficacy
Compound 39U-87<10High
Compound 36MDA-MB-231>50Moderate

The findings indicate that while some derivatives show significant cytotoxicity against U-87 cells, they are less effective against MDA-MB-231 cells. This differential response underscores the importance of structural modifications in enhancing anticancer activity.

The mechanism by which Ethanone derivatives exert their biological effects is believed to involve the induction of apoptosis in cancer cells through caspase activation and inhibition of tubulin polymerization. Studies have reported that treatment with these compounds leads to increased caspase-3 activation, indicating the initiation of programmed cell death.

Case Studies

Several case studies have documented the synthesis and evaluation of Ethanone derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives using acetic anhydride and characterized them using NMR spectroscopy and mass spectrometry.
  • Biological Evaluation : Another research effort highlighted the anticancer screening process against a panel of approximately sixty cancer cell lines, revealing varying degrees of sensitivity among different types of cancer.

Properties

IUPAC Name

1-[3-(4-methoxyanilino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)12-4-3-5-14(10-12)16-13-6-8-15(18-2)9-7-13/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQHOJFWGJMXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462341
Record name Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81494-22-6
Record name Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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